N-(1,3-benzodioxol-5-yl)-4-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: is a synthetic organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.38 g/mol . This compound features a benzodioxole moiety and a benzamide structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-(2-methylpropanamido)benzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methylpropanamido)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-methylpropanamido)benzamide .
- 2H-1,3-benzodioxol-5-yl(2-methyl-5-nitrophenyl)methanamine .
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-(2-methylpropanamido)benzamide stands out due to its unique combination of a benzodioxole moiety and a benzamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-5-3-12(4-6-13)18(22)20-14-7-8-15-16(9-14)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
RPUHMWZKQAHQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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